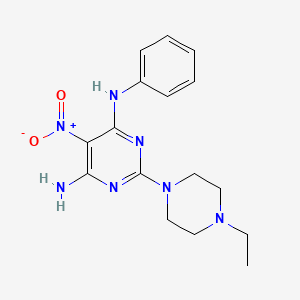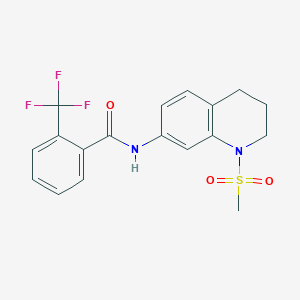![molecular formula C13H12F3N3O5S B11261398 ethyl 3-{[4-(trifluoromethoxy)phenyl]sulfamoyl}-1H-pyrazole-5-carboxylate](/img/structure/B11261398.png)
ethyl 3-{[4-(trifluoromethoxy)phenyl]sulfamoyl}-1H-pyrazole-5-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Le 3-{[4-(trifluorométhoxy)phényl]sulfamoyl}-1H-pyrazole-5-carboxylate d’éthyle est un composé organique complexe appartenant à la classe des pyrazoles. Les pyrazoles sont des composés hétérocycliques à cinq chaînons contenant deux atomes d’azote adjacents dans le cycle. Ce composé particulier est caractérisé par la présence d’un groupe trifluorométhoxy lié à un cycle phényle, qui est lui-même lié à un groupe sulfamoyl et à un cycle pyrazole.
Méthodes De Préparation
Voies de synthèse et conditions de réaction
La synthèse du 3-{[4-(trifluorométhoxy)phényl]sulfamoyl}-1H-pyrazole-5-carboxylate d’éthyle peut être réalisée par plusieurs voies de synthèse. Une méthode courante implique la cyclocondensation de cétones acétyléniques avec de la méthylhydrazine ou des arylhydrazines dans l’éthanol, suivie d’une oxydation pour former le cycle pyrazole . Une autre approche implique l’utilisation de N-isocyanoiminotriphénylphosphorane comme bloc de construction « CNN » dans une cycloaddition [3+2] catalysée par l’argent avec des alcynes terminaux .
Méthodes de production industrielle
La production industrielle de ce composé peut impliquer une synthèse à grande échelle utilisant des conditions de réaction optimisées pour garantir un rendement et une pureté élevés. L’utilisation de réacteurs à flux continu et de systèmes automatisés peut améliorer l’efficacité et l’extensibilité du processus de production.
Analyse Des Réactions Chimiques
Types de réactions
Le 3-{[4-(trifluorométhoxy)phényl]sulfamoyl}-1H-pyrazole-5-carboxylate d’éthyle subit diverses réactions chimiques, notamment :
Oxydation : Le composé peut être oxydé pour former différents états d’oxydation.
Réduction : Les réactions de réduction peuvent modifier les groupes fonctionnels liés au cycle pyrazole.
Substitution : Des réactions de substitution électrophile et nucléophile peuvent se produire à différentes positions sur la molécule.
Réactifs et conditions courants
Les réactifs courants utilisés dans ces réactions comprennent le brome pour l’oxydation, l’hydrazine pour la réduction et divers électrophiles et nucléophiles pour les réactions de substitution. Les réactions sont généralement effectuées dans des conditions douces à modérées, avec des solvants comme l’éthanol, le DMSO et le benzène couramment utilisés .
Principaux produits formés
Les principaux produits formés à partir de ces réactions dépendent des réactifs et des conditions spécifiques utilisés. Par exemple, l’oxydation peut produire différentes formes oxydées du composé, tandis que les réactions de substitution peuvent introduire de nouveaux groupes fonctionnels à des positions spécifiques sur la molécule.
Applications de recherche scientifique
Le 3-{[4-(trifluorométhoxy)phényl]sulfamoyl}-1H-pyrazole-5-carboxylate d’éthyle a une large gamme d’applications de recherche scientifique :
Applications De Recherche Scientifique
Ethyl 3-{[4-(trifluoromethoxy)phenyl]sulfamoyl}-1H-pyrazole-5-carboxylate has a wide range of scientific research applications:
Mécanisme D'action
Le mécanisme d’action du 3-{[4-(trifluorométhoxy)phényl]sulfamoyl}-1H-pyrazole-5-carboxylate d’éthyle implique son interaction avec des cibles moléculaires et des voies spécifiques. La structure du composé lui permet de se lier à certaines enzymes et à certains récepteurs, modulant leur activité et conduisant à divers effets biologiques. Les cibles moléculaires et les voies exactes impliquées dépendent de l’application spécifique et du contexte dans lequel le composé est utilisé .
Comparaison Avec Des Composés Similaires
Le 3-{[4-(trifluorométhoxy)phényl]sulfamoyl}-1H-pyrazole-5-carboxylate d’éthyle peut être comparé à d’autres composés similaires, tels que :
3-(4-fluorophényl)-1H-pyrazole-5-carboxylate d’éthyle : Ce composé possède un atome de fluor au lieu d’un groupe trifluorométhoxy, ce qui conduit à des propriétés chimiques et biologiques différentes.
3-(5)-Aminopyrazoles : Ces composés sont des précurseurs dans la synthèse de systèmes hétérocycliques condensés et présentent une réactivité et des activités biologiques différentes par rapport au dérivé trifluorométhoxy.
Le caractère unique du 3-{[4-(trifluorométhoxy)phényl]sulfamoyl}-1H-pyrazole-5-carboxylate d’éthyle réside dans ses groupes fonctionnels spécifiques et leur arrangement, qui confèrent des propriétés chimiques et biologiques distinctes.
Propriétés
Formule moléculaire |
C13H12F3N3O5S |
|---|---|
Poids moléculaire |
379.31 g/mol |
Nom IUPAC |
ethyl 5-[[4-(trifluoromethoxy)phenyl]sulfamoyl]-1H-pyrazole-3-carboxylate |
InChI |
InChI=1S/C13H12F3N3O5S/c1-2-23-12(20)10-7-11(18-17-10)25(21,22)19-8-3-5-9(6-4-8)24-13(14,15)16/h3-7,19H,2H2,1H3,(H,17,18) |
Clé InChI |
SJGPEFDWCGXCFO-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)C1=NNC(=C1)S(=O)(=O)NC2=CC=C(C=C2)OC(F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-(3-ethylphenyl)-3-phenyl-1-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-ylmethyl)urea](/img/structure/B11261325.png)
![Imidazo[1,2-a]pyrimidin-2-ylmethyl (tetrahydrofuran-2-ylmethyl)carbamodithioate](/img/structure/B11261338.png)
![1-(Propylsulfonyl)-4-[6-(1-pyrrolidinyl)-3-pyridazinyl]piperazine](/img/structure/B11261346.png)
![4-Chloro-N-{2,8-dimethyl-4-oxo-4H-pyrido[1,2-A]pyrimidin-3-YL}benzamide](/img/structure/B11261350.png)
![N-(3,5-dimethylphenyl)-6-(4-methoxyphenyl)-3-methylimidazo[2,1-b][1,3]thiazole-2-carboxamide](/img/structure/B11261364.png)


![N-(2-chlorophenyl)-3-methyl-6-phenylimidazo[2,1-b]thiazole-2-carboxamide](/img/structure/B11261377.png)
![N-(1-(phenylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide](/img/structure/B11261384.png)

![N-(4-chlorophenyl)-2-{[5-propyl-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B11261404.png)

![2-{[2-(2-butoxyphenyl)pyrazolo[1,5-a]pyrazin-4-yl]sulfanyl}-N-(2,4-dimethylphenyl)acetamide](/img/structure/B11261426.png)
![1-[2-(4-Butoxyphenyl)pyrazolo[1,5-a]pyrazin-4-yl]-4-cyclohexylpiperazine](/img/structure/B11261430.png)
